2-[(Carbamoyloxy)methyl]-2-methylpentyl allylcarbamate
Description
Properties
CAS No. |
25384-79-6 |
|---|---|
Molecular Formula |
C12H22N2O4 |
Molecular Weight |
258.31 g/mol |
IUPAC Name |
[2-(carbamoyloxymethyl)-2-methylpentyl] N-prop-2-enylcarbamate |
InChI |
InChI=1S/C12H22N2O4/c1-4-6-12(3,8-17-10(13)15)9-18-11(16)14-7-5-2/h5H,2,4,6-9H2,1,3H3,(H2,13,15)(H,14,16) |
InChI Key |
UDVZFCGWSYNODA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(COC(=O)N)COC(=O)NCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Carbamoyloxy)methyl]-2-methylpentyl allylcarbamate typically involves multiple steps:
Formation of the Carbamate Group: This can be achieved by reacting an appropriate alcohol with phosgene or a phosgene substitute in the presence of a base to form the carbamate ester.
Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction, often using allyl bromide or allyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Final Assembly: The final step involves coupling the intermediate compounds to form the desired product. This can be done using standard esterification or amidation techniques.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The allyl group in 2-[(Carbamoyloxy)methyl]-2-methylpentyl allylcarbamate can undergo oxidation reactions to form epoxides or other oxidized derivatives.
Reduction: The carbamate group can be reduced to form amines, which can further react to form various derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl group, to form a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic or acidic conditions.
Major Products
Epoxides: From oxidation of the allyl group.
Amines: From reduction of the carbamate group.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, 2-[(Carbamoyloxy)methyl]-2-methylpentyl allylcarbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structure allows it to act as a substrate or inhibitor for certain enzymes, providing insights into biochemical processes.
Medicine
In medicine, derivatives of this compound may have potential as pharmaceuticals. The carbamate group is known for its ability to form stable, bioactive compounds, which can be used in drug development.
Industry
In industrial applications, this compound can be used in the production of polymers, coatings, and other materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 2-[(Carbamoyloxy)methyl]-2-methylpentyl allylcarbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. The allyl group can participate in various chemical reactions, modifying the compound’s activity and interactions.
Comparison with Similar Compounds
Key Differences :
- Allyl vs. Isopropyl (Carisoprodol) : The allyl group introduces unsaturation (C=C bond), reducing hydrophobicity compared to carisoprodol’s isopropyl group. This likely lowers the logP value, as seen in predicted CCS values (161.9 Ų for the allyl variant vs. 166.6 Ų for carisoprodol’s sodium adduct) .
- Backbone Length (Meprobamate) : Meprobamate lacks the pentyl substitution, resulting in a shorter chain and lower molecular weight (218.25 g/mol ) .
Pharmacological Activity
- Carisoprodol : A centrally acting muscle relaxant, metabolized to meprobamate, which has anxiolytic properties. It inhibits GABAₐ receptors and modulates spinal polysynaptic reflexes .
- Meprobamate: A tranquilizer with sedative-hypnotic effects, primarily used for anxiety disorders. It acts as a GABA receptor agonist .
- This compound: No direct pharmacological data exists, but the allyl group may alter metabolic pathways compared to carisoprodol. Unsaturation could enhance reactivity or reduce metabolic stability .
Physicochemical Properties
| Property | This compound | Carisoprodol | Meprobamate |
|---|---|---|---|
| logP (Predicted) | ~1.2 (based on CCS) | 1.5–2.0 | 0.7–1.0 |
| Water Solubility | Low (similar to carisoprodol) | 2.5 mg/mL | 10 mg/mL |
| Metabolic Stability | Potentially lower due to allyl group | Moderate | High |
| Collision Cross-Section (Ų) | 161.9 ([M+H]+) | 166.6 ([M+Na]+) | N/A |
Biological Activity
2-[(Carbamoyloxy)methyl]-2-methylpentyl allylcarbamate is an organic compound characterized by its unique structural features, which include both carbamate and allyl functional groups. This compound has garnered interest due to its potential applications in various fields, including chemistry, biology, and medicine. Understanding its biological activity can provide insights into its mechanism of action and potential therapeutic uses.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 245.33 g/mol. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The carbamate group can form covalent bonds with active sites of enzymes, potentially inhibiting their activity. The allyl group enhances the compound's reactivity, allowing it to participate in diverse chemical reactions.
Biological Activity
Research indicates that this compound exhibits several biological activities:
1. Enzyme Interaction
The compound acts as a substrate or inhibitor for specific enzymes, influencing metabolic pathways. Studies have shown that it can modulate enzyme activity, which is crucial for understanding its role in biochemical processes.
2. Antimicrobial Properties
Preliminary investigations suggest that derivatives of this compound may possess antimicrobial properties, making them potential candidates for developing new antimicrobial agents.
3. Cytotoxicity
Research has indicated that certain derivatives may exhibit cytotoxic effects against various cancer cell lines. This property is significant for potential applications in cancer therapy.
Case Studies
Several studies have focused on the biological activity of carbamate derivatives similar to this compound:
- Study on Enzyme Inhibition : A study demonstrated that carbamate compounds could inhibit acetylcholinesterase, an enzyme critical for neurotransmission. This inhibition suggests potential applications in treating neurodegenerative diseases .
- Antimicrobial Activity : Another study explored the antimicrobial efficacy of carbamate derivatives against Gram-positive and Gram-negative bacteria. Results indicated significant antibacterial activity, particularly against Staphylococcus aureus .
- Cytotoxic Effects : Research involving human cancer cell lines revealed that certain derivatives could induce apoptosis, highlighting their potential as anticancer agents .
Comparative Analysis
A comparative analysis with similar compounds can provide further insights into the uniqueness of this compound:
| Compound Name | Biological Activity | Structural Features |
|---|---|---|
| This compound | Enzyme inhibition, antimicrobial | Carbamate and allyl groups |
| 2-[(Carbamoyloxy)methyl]-2-methylbutyl allylcarbamate | Antimicrobial | Similar structure but different alkyl chain |
| 2-[(Carbamoyloxy)methyl]-2-methylhexyl allylcarbamate | Cytotoxicity | Longer alkyl chain may influence activity |
Q & A
Q. What synthetic methodologies are optimal for synthesizing 2-[(Carbamoyloxy)methyl]-2-methylpentyl allylcarbamate, and how do reaction parameters affect yield?
The synthesis typically involves carbamate-forming reagents (e.g., HATU or carbodiimide-based coupling agents) under anhydrous conditions. Key steps include protecting hydroxyl groups and optimizing stoichiometry to minimize side products. Purification via flash chromatography or recrystallization is critical for isolating high-purity compounds. Reaction temperature (25–60°C) and solvent polarity (e.g., DMF or THF) significantly influence yield .
Q. Which analytical techniques are most reliable for verifying the structural integrity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) confirms regiochemistry and stereochemistry. High-Resolution Mass Spectrometry (HR-MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV/Vis or MS detection assesses purity (>95%). Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups like carbamate C=O stretches (~1700 cm⁻¹) .
Q. How should researchers handle and store this compound to maintain stability?
Store under inert gas (argon or nitrogen) at –20°C in amber vials to prevent hydrolysis or photodegradation. Accelerated stability studies (40°C/75% relative humidity) over 30 days can predict degradation pathways. Lyophilization improves long-term stability for aqueous solutions. Use LC-MS to monitor degradation products like free carbamic acid .
Q. What chromatographic parameters optimize separation of this compound from reaction byproducts?
Use reverse-phase C18 columns with mobile phases containing 0.1% trifluoroacetic acid (TFA) in acetonitrile/water gradients. Adjusting flow rates (1.0–1.5 mL/min) and column temperature (25–40°C) enhances peak resolution. For hydrophilic byproducts, hydrophilic interaction liquid chromatography (HILIC) may improve separation .
Advanced Research Questions
Q. What experimental designs elucidate the metabolic fate of this compound in biological systems?
Incubate the compound with human liver microsomes (HLMs) or hepatocytes, and analyze metabolites via LC-MS/MS. Phase I metabolites (e.g., hydroxylated or deallylated derivatives) and Phase II conjugates (glucuronides) can be identified using isotopic labeling or enzymatic inhibition (e.g., CYP450 isoform-specific inhibitors). Compare metabolic profiles across species (rat vs. human) to predict pharmacokinetics .
Q. How can computational models resolve contradictions in reported biological activities?
Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) predict binding affinities to targets like GABA_A receptors. Quantum mechanical calculations (DFT) assess electronic properties influencing reactivity. Validate predictions with in vitro assays (e.g., radioligand binding or electrophysiology) under standardized conditions (pH, temperature) .
Q. What strategies identify structure-activity relationships (SAR) for analogs of this carbamate?
Synthesize analogs with variations in the allyl group (e.g., replacing with propargyl or cyclopropyl) and evaluate activity in cellular models (e.g., neuroinflammation assays). Use multivariate statistical analysis (PLS regression) to correlate structural descriptors (logP, polar surface area) with bioactivity. X-ray crystallography of protein-ligand complexes provides atomic-level SAR insights .
Q. How can researchers address discrepancies in degradation kinetics across studies?
Conduct forced degradation under controlled conditions (acid/base hydrolysis, oxidative stress). Compare kinetic models (zero-order vs. first-order) using Arrhenius plots to extrapolate shelf life. Pair with quantum mechanical calculations to identify degradation-prone moieties (e.g., carbamate ester bonds). Validate with real-time stability data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
